Isofutoquinol B
Description
Contextualization within Neolignan Research
Neolignans, along with lignans (B1203133), are synthesized in plants from two phenylpropane units. mdpi.com The classification of these compounds is based on the specific way these units are linked together. mdpi.com Neolignans are characterized by a carbon-carbon bond joining the two phenylpropane units at positions other than the β,β' (8,8') linkage that defines lignans. mdpi.com
Isofutoquinol B is a member of a unique subgroup of neolignans. psu.edu Its chemical structure is characterized by a 2,5-cyclohexadien-1-one core. ontosight.ai This structural complexity makes it a fascinating subject for chemists studying the synthesis and properties of natural products. The study of neolignans like this compound is an active area of research, with scientists investigating their potential applications and the roles they play in the plants that produce them. researchgate.net
Historical Perspective of this compound Discovery
This compound was first discovered as a constituent of plants from the Piper genus. researchgate.netusd.ac.idscribd.com Specifically, it has been isolated from Piper futokadsura. researchgate.netusd.ac.idscribd.comscribd.com Research into the chemical components of this plant, which is used in traditional medicine, led to the identification of this compound and other related neolignans. researchgate.netms-editions.cl
The isolation and structural elucidation of this compound were achieved through various spectroscopic techniques. researchgate.net Its discovery has contributed to the broader understanding of the chemical diversity within the Piper genus, which is known to be a rich source of neolignans. researchgate.netms-editions.cl Further research has also identified this compound in other Piper species, such as Piper schmidtii. chemfaces.com The presence of this compound in multiple species suggests its potential significance in the biochemistry of these plants.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62532-61-0 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(Z)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9- |
InChI Key |
AOZTYYBGNNXAOI-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=C/C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC |
Canonical SMILES |
CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
Origin of Product |
United States |
Isolation and Characterization Methodologies of Isofutoquinol B
Natural Sources and Distribution
Isofutoquinol B is a naturally occurring compound found within specific plant species of the Piper genus. Its isolation has been documented from Piper futokadzura and Piper schmidtii, plants with distinct geographical and botanical characteristics.
Isolation from Piper futokadzura
Piper futokadzura, also known as the Japanese pepper, is a significant natural source of this compound. researchgate.netusd.ac.idresearchgate.net This plant has been a focal point for the isolation of various neolignans, including this compound. researchgate.netresearchgate.net Research has consistently identified the presence of this compound within extracts of this species. researchgate.netusd.ac.idresearchgate.net
Isolation from Piper schmidtii
This compound has also been successfully isolated from Piper schmidtii. researchgate.netscribd.com This plant species is another key member of the Piperaceae family that produces a range of bioactive compounds. ontosight.airesearchgate.net Studies have confirmed the presence of this compound alongside other lignans (B1203133) and neolignans in the extracts of P. schmidtii. researchgate.netscribd.com
Geographical and Botanical Context of Source Organisms
The source organisms of this compound, Piper futokadzura and Piper schmidtii, have distinct botanical features and are found in specific geographical regions.
Piper futokadzura , commonly known as Japanese pepper, is a vine-like plant. rhs.org.uktandfonline.com It is native to and inhabits forests at low to medium altitudes in regions such as Japan, Korea, and Taiwan. tandfonline.com This species is characterized as a liana that roots at its nodes and can be sparsely hairy in its younger stages. researchgate.netms-editions.cl The leaves are typically ovate to long-ovate. researchgate.netms-editions.cl
Piper schmidtii is a climbing shrub native to the Western and Southern parts of India. kew.orgkew.org It primarily thrives in the wet tropical biome, often found in shola forests. kew.orgiisc.ac.iniisc.ac.in This species is considered endemic to the Southern Western Ghats of India. iisc.ac.iniisc.ac.inresearchgate.net It is distributed across the Indian states of Karnataka, Kerala, and Tamil Nadu. iisc.ac.iniisc.ac.in Botanically, it is described as a climbing shrub with stems that can reach up to 1.5 cm in thickness. iisc.ac.iniisc.ac.inayurwiki.org
Table 1: Geographical and Botanical Overview of Source Organisms
| Feature | Piper futokadzura | Piper schmidtii |
| Common Name | Japanese Pepper | - |
| Plant Habit | Vine-like liana researchgate.netms-editions.cl | Climbing shrub iisc.ac.iniisc.ac.in |
| Native Range | Japan, Korea, Taiwan tandfonline.com | Western & Southern India kew.orgkew.org |
| Habitat | Forests at low to medium altitudes tandfonline.com | Wet tropical biome, shola forests kew.orgiisc.ac.iniisc.ac.in |
| Endemism | - | Southern Western Ghats, India iisc.ac.iniisc.ac.inresearchgate.net |
| Key Botanical Features | Roots at nodes, ovate to long-ovate leaves researchgate.netms-editions.cl | Stems up to 1.5 cm thick ayurwiki.org |
Advanced Extraction and Purification Techniques
The isolation of this compound from its natural sources necessitates the use of sophisticated extraction and purification methods. These techniques are crucial for obtaining the compound in a pure form for further scientific investigation.
Chromatographic Methodologies
Chromatography is a fundamental technique for the separation and purification of this compound from crude plant extracts. ksu.edu.saslideshare.net Various chromatographic methods are employed, each leveraging different principles of separation.
Column Chromatography: This is a primary method used for the initial fractionation of plant extracts. slideshare.net It separates compounds based on their differential adsorption to a solid stationary phase.
Thin-Layer Chromatography (TLC): TLC is often used for the rapid analysis of fractions from column chromatography to monitor the separation process. slideshare.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of this compound. slideshare.netasccollegekolhar.in Both normal-phase and reverse-phase HPLC can be utilized, depending on the polarity of the compound and the desired separation. ksu.edu.safrontiersin.org
Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size and can be used in the purification process. slideshare.net
Immunoaffinity Chromatography (IAC): This highly specific technique uses the binding affinity between an antibody and an antigen to isolate a target compound and can be applied for the purification of specific molecules. nih.gov
Solvent Systems for Extraction
The choice of solvent system is critical for the efficient extraction of this compound from the plant material. The polarity of the solvent must be optimized to selectively dissolve the target compound.
Initial extraction is often performed using a series of solvents with increasing polarity. Common solvents and systems include:
Methanol (B129727): Due to its high polarity and efficiency, methanol is frequently used for the initial extraction of phenolic compounds. nih.gov
Ethanol: Another polar solvent commonly used in the extraction of plant secondary metabolites.
Acetone (B3395972): Often used in combination with water, acetone is effective for extracting a broad range of phenolic compounds. nih.gov
Chloroform and Dichloromethane: These non-polar solvents are used to partition and separate compounds based on their solubility.
Hexane: A non-polar solvent used for defatting the plant material or for extracting non-polar compounds. researchgate.net
Biphasic Solvent Systems: Systems combining an aqueous phase and an organic solvent (like oil) can be used to simultaneously extract both polar and non-polar compounds. mdpi.com
The selection of the appropriate solvent system is a crucial step that directly impacts the yield and purity of the extracted this compound. nih.govavantiresearch.com
Structural Elucidation of Isofutoquinol B
Stereochemical Assignment
Analysis of Chiral Centers and Absolute Configuration
The molecular structure of Isofutoquinol B contains distinct stereochemical features that are crucial to its unique identity. These include a chiral center and the specific geometry of a double bond. The elucidation of these features was accomplished through a combination of synthesis and spectroscopic analysis, with reference to its closely related diastereomer, Isofutoquinol A.
This compound possesses a quaternary chiral center at the C4 position of its 2,5-cyclohexadienone (B8749443) core. Additionally, the exocyclic ethylidene group attached to the same carbon exhibits (Z)-geometry. The definitive assignment of the absolute configuration at C4 was achieved during the total synthesis of Isofutoquinol A and B by Shizuri, Nakamura, Yamamura, and their colleagues in 1986. naist.jpacs.orgchemrxiv.orgresearchgate.net Their synthetic route produced both Isofutoquinol A and this compound, allowing for their direct comparison. jst.go.jp The stereostructure of Isofutoquinol A was unambiguously determined through single-crystal X-ray analysis. naist.jpresearchgate.net By correlating the synthetic pathway and comparing the properties of the two isomers, the relative and absolute stereochemistry of this compound was firmly established. researchgate.net
The process of assigning the absolute configuration (R or S) to a chiral center relies on the Cahn-Ingold-Prelog (CIP) priority rules. nottingham.ac.uk In this system, the four groups attached to the chiral center are ranked based on atomic number. nottingham.ac.uk The molecule is then oriented so that the lowest-priority group faces away from the viewer, and the sequence from the highest to the lowest priority of the remaining three groups determines the designation as either R (clockwise) or S (counter-clockwise). acs.org
Table 1: Stereochemical Features of this compound
| Feature | Position | Assigned Configuration | Method of Determination |
| Chiral Center | C4 | Not explicitly stated in sources, but determined via synthetic correlation with Isofutoquinol A. | Total Synthesis, Chemical Correlation |
| Double Bond | C1'-C2' | Z | Total Synthesis, Spectroscopic Analysis |
Advanced Computational Approaches in Structure Elucidation
In modern organic chemistry, computational methods have become indispensable tools for the structural elucidation of complex molecules, particularly when classical methods like X-ray crystallography are not feasible or when assignments need further confirmation. acs.org For neolignans, a class of compounds to which this compound belongs, computational chemistry provides powerful means to predict and verify stereochemical assignments. nottingham.ac.ukrsc.org Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently used to calculate various molecular properties that can be directly compared with experimental data. acs.orgnih.gov
Molecular Modeling and Prediction
One of the most robust computational strategies for determining the absolute configuration of chiral molecules is the comparison of experimental Electronic Circular Dichroism (ECD) spectra with theoretically calculated spectra. acs.orgrsc.orgacs.org This approach has been successfully applied to numerous lignans (B1203133) and neolignans to establish their stereochemistry with a high degree of confidence. nih.govacs.orgresearchgate.net
The process begins with molecular modeling to perform a thorough conformational analysis, identifying all low-energy conformers of the molecule. nih.gov The geometry of these stable conformers is then optimized using DFT, often with a functional like B3LYP and a basis set such as 6-31G*. acs.org This step ensures that the calculated properties correspond to realistic molecular structures.
Following optimization, the ECD spectrum for each significant conformer is calculated using TD-DFT. nih.gov The final theoretical spectrum is generated by averaging the spectra of the individual conformers, weighted by their predicted Boltzmann population at a given temperature. nih.gov By comparing the sign and intensity of the Cotton effects in the calculated ECD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously assigned. acs.org For instance, if the calculated spectrum for the (4R)-enantiomer matches the experimental spectrum, then the natural product is assigned the R configuration at that center. acs.org This method has become a standard for confirming the absolute configurations of complex natural products. rsc.orgacs.org
Biosynthetic Investigations of Isofutoquinol B
Proposed Biosynthetic Pathways
The proposed biosynthetic pathway for Isofutoquinol B is deeply rooted in primary metabolism, originating from the shikimate and phenylpropanoid pathways. These pathways provide the fundamental building blocks for a vast array of plant secondary metabolites, including the core structures of lignans (B1203133) and neolignans.
The journey towards the synthesis of this compound begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids. wikipedia.orgnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. Chorismate is a critical branch-point intermediate that leads to the formation of L-phenylalanine, L-tyrosine, and L-tryptophan. nih.govresearchgate.net
For the biosynthesis of this compound, L-phenylalanine is the key aromatic amino acid derived from the shikimate pathway. L-phenylalanine then enters the phenylpropanoid pathway . frontiersin.orgnih.govresearchgate.net This pathway is responsible for the synthesis of a wide variety of phenolic compounds in plants. The initial step involves the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of subsequent enzymatic reactions, including hydroxylations and methylations, convert cinnamic acid into various substituted phenylpropanoid units, which are the monomeric precursors of lignans and neolignans. frontiersin.orgnih.govresearchgate.net
The following table outlines the key intermediates in the initial stages of the proposed biosynthetic pathway leading to neolignan precursors.
| Precursor/Intermediate | Originating Pathway | Key Role |
| Phosphoenolpyruvate (PEP) | Glycolysis | Starting material for the shikimate pathway |
| Erythrose 4-phosphate (E4P) | Pentose Phosphate Pathway | Starting material for the shikimate pathway |
| Chorismate | Shikimate Pathway | Branch-point intermediate for aromatic amino acids |
| L-Phenylalanine | Shikimate Pathway | Precursor for the phenylpropanoid pathway |
| Cinnamic Acid | Phenylpropanoid Pathway | Initial product of the phenylpropanoid pathway |
| p-Coumaric Acid | Phenylpropanoid Pathway | Hydroxylated derivative of cinnamic acid |
| Coniferyl Alcohol | Phenylpropanoid Pathway | A key monolignol precursor for lignans and neolignans |
| Sinapyl Alcohol | Phenylpropanoid Pathway | A key monolignol precursor for lignans and neolignans |
This compound is classified as a neolignan, a class of compounds closely related to lignans. Both lignans and neolignans are formed through the oxidative coupling of two phenylpropanoid units. researchgate.net The distinction between these two classes lies in the specific linkage between the two monomeric units.
The biosynthesis of these dimers is initiated by the oxidation of monolignols, such as coniferyl alcohol and sinapyl alcohol, to form radical intermediates. This oxidation is typically catalyzed by enzymes like laccases and peroxidases. researchgate.net The subsequent radical-radical coupling can occur in various positions, leading to a diverse array of dimeric structures.
In the case of this compound, its specific neolignan skeleton suggests a particular mode of coupling between two phenylpropanoid monomers. While the exact precursors and coupling mechanism for this compound have not been experimentally verified, it is hypothesized to arise from the oxidative coupling of two distinct C6-C3 phenylpropanoid units. The subsequent intramolecular cyclization and further modifications would then lead to the final structure of this compound.
Enzymatic Studies in this compound Biosynthesis
Direct enzymatic studies on the biosynthesis of this compound have not been reported. However, based on the proposed pathway and studies of related neolignans, several key enzyme classes are expected to be involved.
The following table summarizes the putative enzymes and their roles in the biosynthesis of this compound.
| Enzyme Class | Putative Role in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase (PAL) | Catalyzes the initial step of the phenylpropanoid pathway. |
| Cinnamate 4-hydroxylase (C4H) | Involved in the hydroxylation of cinnamic acid. |
| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid for further reactions. |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Involved in the methylation of the aromatic ring. |
| Cinnamoyl-CoA Reductase (CCR) | Reduces cinnamoyl-CoA esters to cinnamaldehydes. |
| Cinnamyl Alcohol Dehydrogenase (CAD) | Reduces cinnamaldehydes to monolignols. |
| Laccases/Peroxidases | Catalyze the oxidative coupling of monolignol precursors. |
| Cytochrome P450 Monooxygenases | Potentially involved in post-coupling modifications and cyclization. |
| Dirigent Proteins (DIRs) | May control the stereochemistry of the coupling reaction. |
The identification and characterization of these enzymes from Piper futokadsura would be a critical step in confirming the proposed biosynthetic pathway of this compound.
Precursor Incorporation Studies
Precursor incorporation studies, also known as feeding experiments, are a powerful tool for elucidating biosynthetic pathways. phcogrev.comnih.govphcogrev.comits.ac.id In these experiments, isotopically labeled precursors are administered to the producing organism, and the resulting natural products are analyzed to determine the location and extent of label incorporation.
To date, no specific precursor incorporation studies have been published for this compound. However, such studies would be invaluable in validating the proposed biosynthetic pathway. For instance, feeding experiments with labeled L-phenylalanine, cinnamic acid, or monolignols could confirm their roles as precursors.
The table below outlines potential precursor feeding experiments that could be conducted to investigate the biosynthesis of this compound.
| Labeled Precursor | Expected Outcome if Incorporated | Information Gained |
| [¹³C]-L-Phenylalanine | Incorporation of ¹³C into the aromatic rings and propyl side chains of this compound. | Confirms the origin of the carbon skeleton from the shikimate and phenylpropanoid pathways. |
| [¹⁴C]-Cinnamic Acid | Incorporation of ¹⁴C into the this compound structure. | Verifies the intermediacy of cinnamic acid in the biosynthetic pathway. |
| [²H]-Coniferyl Alcohol | Incorporation of deuterium (B1214612) into specific positions of the this compound molecule. | Provides evidence for the direct involvement of coniferyl alcohol as a monomeric unit. |
The successful execution of these experiments would provide direct evidence for the proposed biosynthetic route to this compound and pave the way for a more detailed understanding of its formation in nature.
Mechanistic Insights into Biological Activities of Isofutoquinol B
In Vitro and Cellular Studies on Biological Mechanisms
Laboratory-based research has begun to unravel the ways in which Isofutoquinol B interacts with cellular and molecular pathways, providing a foundational understanding of its biological significance.
Antioxidant Activity Mechanisms
While direct and exhaustive studies on the antioxidant mechanisms of this compound are still emerging, research on closely related neolignans from the Piper genus provides significant insights. The antioxidant activity of these compounds is often attributed to their chemical structure, which allows them to act as free radical scavengers. The presence of phenolic hydroxyl groups is a key feature that can donate a hydrogen atom to neutralize reactive free radicals, thereby interrupting the oxidative chain reactions that can lead to cellular damage.
Compounds structurally similar to this compound have demonstrated notable free radical scavenging capabilities in various assays. For instance, neolignans isolated from the fruits of Piper attenuatum have shown potent activity in scavenging free radicals. researchgate.net This suggests that this compound likely shares a similar capacity to mitigate oxidative stress at a chemical level. Further investigation is needed to fully characterize the specific antioxidant mechanisms of this compound, including its potential effects on antioxidant enzymes and its ability to chelate metal ions that can catalyze oxidative reactions.
Anti-inflammatory Pathways and Molecular Targets
This compound is implicated in several anti-inflammatory mechanisms, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The anti-inflammatory potential of extracts from Piper kadsura, a source of related neolignans, has been demonstrated to be significant. researchgate.net
A hallmark of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). High levels of NO can contribute to tissue damage and the perpetuation of the inflammatory response. Studies on compounds isolated from Piper kadsura have shown a potent ability to inhibit NO production in activated immune cells, such as macrophages. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, extracts and isolated compounds from Piper species have demonstrated significant inhibition of NO generation. researchgate.netresearchgate.net
Specifically, the neolignans piperkadsin C and futoquinol (B42592), which are structurally related to this compound, have been shown to potently inhibit NO production in LPS-activated BV-2 microglia cells with IC₅₀ values of 14.6 µM and 16.8 µM, respectively. researchgate.net This strongly suggests that this compound may exert its anti-inflammatory effects through a similar mechanism involving the suppression of iNOS expression or activity.
Reactive oxygen species (ROS) are another critical component of the inflammatory process, acting as signaling molecules at low concentrations but causing significant oxidative damage at high levels. The production of ROS by immune cells is a key part of the "respiratory burst" used to destroy pathogens, but its dysregulation can exacerbate inflammation.
Research on neolignans from Piper kadsura has revealed a potent inhibitory effect on ROS production. Several compounds, including futoquinol, have demonstrated significant inhibition of phorbol-12-myristate-13-acetate (PMA)-induced ROS production in human polymorphonuclear neutrophils. researchgate.net
Table 1: Inhibition of PMA-induced ROS Production by Neolignans from Piper kadsura
| Compound | IC₅₀ (µM) |
|---|---|
| Piperkadsin A | 4.3 ± 1.0 |
| Piperkadsin B | 12.2 ± 3.2 |
| Futoquinol | 13.1 ± 5.3 |
| Piperlactam S | 7.0 ± 1.9 |
| N-p-coumaroyl tyramine | 8.4 ± 1.3 |
Data sourced from Lin et al., 2006. researchgate.net
The data presented in Table 1 for compounds structurally analogous to this compound underscore the potential of this class of neolignans to modulate ROS production, a key element of their anti-inflammatory action.
Beyond NO and ROS, the inflammatory cascade involves a host of other mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) which is responsible for producing prostaglandins. Extracts from Piper attenuatum have been shown to suppress the production of prostaglandin (B15479496) E₂ (PGE₂) and decrease the mRNA expression of both iNOS and COX-2 in stimulated macrophages. researchgate.net Furthermore, compounds such as galgravin, another lignan (B3055560) from Piper kadsura, have been found to downregulate the expression of pro-inflammatory molecules including TNF-α and IL-6 in LPS-activated macrophages. researchgate.net
The production of inflammatory mediators is controlled by complex intracellular signaling pathways. Two of the most critical pathways in inflammation are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription of numerous pro-inflammatory genes.
Studies have indicated that compounds from Piper species can suppress the activation of the NF-κB pathway. researchgate.net For instance, piperine, an alkaloid found in black pepper, has been shown to suppress TNF-induced NF-κB activation. researchgate.net Similarly, extracts from Piper attenuatum were found to reduce the translocation of the p50 subunit of NF-κB. researchgate.net The MAPK pathway, which includes kinases like JNK, MEK/ERK, and p38, is another target. Extracts from Piper kadsura have been shown to protect cells from apoptosis induced by free radicals through the modulation of these three MAPK pathways. researchgate.net These findings suggest that this compound may exert its anti-inflammatory effects by interfering with these central signaling cascades, thereby providing a broad-spectrum inhibition of the inflammatory response.
Cytotoxic Mechanisms in Cancer Cell Lines
This compound is a compound that has been investigated for its potential cytotoxic effects against various cancer cell lines. ontosight.ai The mechanisms underlying its anticancer properties involve the modulation of fundamental cellular processes, including cell proliferation, apoptosis, and telomerase activity.
Effects on Cell Proliferation and Viability
The cytotoxic effects of a compound can be quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound are not detailed in the provided information, its cytotoxic nature suggests that it likely impacts the proliferation and viability of cancer cells. ontosight.ai This could be achieved by interfering with the cell cycle, leading to cell cycle arrest, or by inducing direct cell killing. iyte.edu.tr The sulforhodamine B (SRB) assay, which measures cellular protein content, is another method that can be used to determine cytotoxicity and cell proliferation. iyte.edu.tr
Table 1: Common Assays for Cell Proliferation and Viability
| Assay Type | Principle | Measured Parameter |
| Metabolic Assays (e.g., MTT, XTT) | Reduction of tetrazolium salts by metabolically active cells. sigmaaldrich.com | Colorimetric change proportional to the number of viable cells. sigmaaldrich.com |
| Dye Exclusion Assays (e.g., Trypan Blue) | Viable cells with intact membranes exclude the dye, while non-viable cells do not. sigmaaldrich.com | Number of stained (non-viable) versus unstained (viable) cells. sigmaaldrich.com |
| ATP Assay | Measurement of ATP, the main energy currency, which is present in metabolically active cells. iyte.edu.trsigmaaldrich.com | Bioluminescent signal proportional to the amount of ATP. sigmaaldrich.com |
| SRB Assay | Binding of sulforhodamine B dye to total cellular protein. iyte.edu.tr | Colorimetric measurement proportional to cell number. iyte.edu.tr |
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. wikipedia.org Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.gov There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.org
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases, such as caspase-8. wikipedia.orgbio-rad-antibodies.com
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, which leads to changes in the mitochondrial membrane potential and the release of cytochrome c. wikipedia.orgnih.gov Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. wikipedia.org
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to the dismantling of the cell. wikipedia.org this compound's cytotoxic activity may involve the induction of apoptosis through one or both of these pathways. For instance, it could potentially cause DNA damage, a known trigger for the intrinsic pathway. nih.gov The activation of key apoptotic proteins, such as members of the Bcl-2 family (e.g., Bax, Bad) and caspases, would be indicative of its pro-apoptotic mechanism. mdpi.com
Table 2: Key Players in Apoptosis
| Component | Pathway | Function |
| Death Receptors (e.g., Fas, TNFR1) | Extrinsic | Transmembrane proteins that bind to death ligands. wikipedia.org |
| Caspase-8 | Extrinsic | Initiator caspase activated by the DISC. wikipedia.org |
| Mitochondria | Intrinsic | Release of cytochrome c upon sensing cellular stress. wikipedia.org |
| Cytochrome c | Intrinsic | Binds to Apaf-1 to form the apoptosome. wikipedia.org |
| Caspase-9 | Intrinsic | Initiator caspase activated by the apoptosome. wikipedia.org |
| Caspase-3 | Convergent | Executioner caspase that dismantles the cell. wikipedia.org |
| Bcl-2 Family Proteins | Intrinsic | Regulate mitochondrial outer membrane permeabilization. mdpi.com |
Modulation of Telomerase Activity
Telomerase is a ribonucleoprotein enzyme that adds repetitive DNA sequences to the ends of chromosomes, known as telomeres. uwo.ca In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis. frontiersin.org In contrast, the majority of cancer cells exhibit reactivated telomerase, allowing them to maintain telomere length and achieve replicative immortality. uwo.cafrontiersin.org
Anti-platelet Aggregation Mechanisms
Platelet aggregation is a critical process in the formation of blood clots (thrombus). wikipedia.org While essential for hemostasis, excessive platelet aggregation can lead to thrombosis, a major cause of cardiovascular diseases. wikipedia.org Antiplatelet agents work by inhibiting the processes involved in platelet activation and aggregation. wikipedia.org
Platelet activation is initiated by various agonists, such as thrombin, thromboxane (B8750289) A2 (TXA2), and ADP, which bind to their respective G protein-coupled receptors on the platelet surface. pharmgkb.org This binding triggers intracellular signaling cascades that lead to a conformational change in the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. pharmgkb.orgnih.gov
One of the key pathways in platelet activation involves the enzyme cyclooxygenase-1 (COX-1), which is responsible for the synthesis of TXA2. nih.gov TXA2 is a potent platelet agonist and vasoconstrictor. nih.gov Inhibition of COX-1, for example by aspirin, reduces TXA2 production and thereby inhibits platelet aggregation. wikipedia.orgnih.gov Another important target is the P2Y12 receptor, an ADP receptor on the platelet surface. pharmgkb.org Antagonists of the P2Y12 receptor, such as clopidogrel, block ADP-mediated platelet activation and aggregation. derangedphysiology.com
Given its potential biological activities, it is conceivable that this compound could interfere with one or more of these pathways to exert an anti-platelet effect. For instance, it might inhibit COX-1 activity, antagonize platelet receptors like the P2Y12 or thromboxane receptors, or interfere with the downstream signaling pathways that lead to glycoprotein IIb/IIIa activation.
Pharmacological Target Identification and Validation
Target identification and validation are crucial steps in the drug discovery process, ensuring that a drug candidate interacts with a specific molecular target to produce a therapeutic effect. danaher.com This process involves identifying the molecular target and then experimentally confirming that modulating this target is beneficial for treating a disease. wjbphs.comnuvisan.com
Ligand-Receptor Interactions
The biological effects of a compound are often initiated by its binding to a specific receptor. nih.gov This ligand-receptor interaction triggers a signaling cascade within the cell, leading to a physiological response. nih.gov The identification of the specific receptor(s) for this compound is a critical step in understanding its mechanism of action.
Various experimental and computational approaches are used to identify ligand-receptor interactions. These include:
Affinity-based methods: These techniques, such as affinity chromatography and chemical proteomics, use the compound of interest to "pull down" its binding partners from a complex biological sample. discoveryontarget.com
Genetic and genomic approaches: Techniques like CRISPR-Cas9 screening or RNA interference can be used to identify genes that, when knocked out or silenced, alter the cellular response to the compound, suggesting that the encoded protein is a target. nuvisan.com
Computational modeling: In silico methods, such as molecular docking, can predict the binding of a ligand to the three-dimensional structure of a potential receptor.
Once a potential target is identified, it must be validated. researchgate.net This involves demonstrating that the interaction between the ligand and the receptor is responsible for the observed biological activity. danaher.com This can be achieved by showing that genetic or pharmacological manipulation of the target protein mimics or blocks the effects of the compound. wjbphs.com For example, if a specific receptor is hypothesized to be the target of this compound's anti-platelet activity, then knocking down that receptor in platelets should reduce their aggregation response to this compound.
While the specific receptors for this compound have not been identified in the provided context, its diverse biological activities suggest that it may interact with multiple targets. ontosight.ai Further research is needed to elucidate these ligand-receptor interactions and validate the pharmacological targets of this compound.
Structure-Activity Relationship Studies of this compound and its Analogues
Impact of Structural Modifications on Biological Potency and Selectivity
The biological potency of neolignans is often influenced by the nature and position of substituent groups on the aromatic rings and the stereochemistry of the molecule.
Analysis of various neolignans from Piper species suggests that the presence and type of oxygenated functional groups, such as methoxy (B1213986) (-OCH₃) and methylenedioxy (-O-CH₂-O-), play a crucial role in their anti-inflammatory activity. For instance, the potent NO production inhibitors piperkadsin C and futoquinol both feature multiple methoxy and methylenedioxy groups. nih.gov The specific arrangement of these groups on the phenyl rings likely influences the molecule's ability to interact with the active sites of target enzymes like iNOS.
The stereochemistry of the dihydrobenzofuran ring system, a common core in many of these neolignans, is also critical for biological activity. Different stereoisomers of the same compound can exhibit significantly different potencies. This highlights the importance of the three-dimensional conformation of the molecule for effective binding to its biological target.
Substitution pattern on the aromatic rings: The presence, number, and position of methoxy and methylenedioxy groups.
Stereochemistry: The specific spatial arrangement of the atoms within the molecule.
The nature of the linkage between the phenylpropanoid units: Variations in the core structure connecting the aromatic rings.
Future research involving the synthesis of a library of this compound analogues with systematic modifications to these features would be invaluable for elucidating precise SAR and for the rational design of more potent and selective therapeutic agents.
Advanced Research Methodologies in Isofutoquinol B Studies
Omics Technologies (e.g., Metabolomics, Proteomics)
While specific metabolomic or proteomic studies focusing exclusively on Isofutoquinol B are not widely documented, these technologies offer powerful, hypothesis-free approaches to understand its biological impact. Omics technologies allow for the high-throughput analysis of entire sets of molecules, such as metabolites (metabolomics) or proteins (proteomics), within a biological system. usd.ac.idmedchemexpress.com
Metabolomics: This technique involves the comprehensive analysis of all metabolites in a biological sample, providing a functional readout of cellular status. nih.gov In the context of this compound, metabolomics could be applied to cell cultures or in vivo models treated with the compound. By comparing the metabolic profiles of treated versus untreated samples, researchers could identify biochemical pathways significantly altered by this compound. For instance, mass spectrometry-based metabolomics can detect hundreds of features in biofluids like plasma, revealing broad biochemical effects influenced by a compound. nih.gov This approach could uncover downstream effects and provide clues about the compound's mechanism of action, even if its direct molecular target is unknown. nih.govnih.gov
Proteomics: Proteomics aims to identify and quantify the entire set of proteins (the proteome) in a cell, tissue, or organism. researchgate.net When studying this compound, quantitative proteomic techniques could identify specific proteins whose expression levels change upon treatment. researchgate.net This can help pinpoint the cellular machinery and signaling pathways modulated by the compound. For example, shotgun proteomics can be used for the initial discovery of protein expression changes, offering a broad, unbiased view of the compound's effects on cellular protein landscapes. researchgate.net Such studies could reveal that this compound influences proteins involved in inflammation or cell proliferation, guiding further mechanistic investigations. researchgate.net The integration of proteomics with metabolomics provides a more holistic view of a compound's biological activity, linking changes in protein expression to functional alterations in metabolic pathways. nih.gov
Advanced Spectroscopic and Chromatographic Techniques
The isolation and structural characterization of this compound from natural sources, such as plants from the Piper genus, are fundamentally dependent on advanced analytical techniques. usd.ac.idresearchgate.net These methods are essential for separating the compound from complex mixtures and unequivocally determining its chemical structure.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the purification of natural products like this compound. setu.ie These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of highly pure compounds. nih.gov The high resolution and sensitivity of modern chromatographic systems are critical for dealing with the complexity of natural plant extracts. setu.ienih.gov
Spectroscopic Techniques: Once purified, the precise structure of this compound is elucidated using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C NMR) and 2D NMR experiments are the most powerful methods for determining the complete chemical structure and stereochemistry of organic molecules. rsc.orgmdpi.com They provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of a compound. Techniques like UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) are particularly powerful for identifying known compounds like this compound in complex mixtures based on their mass and retention time. slideshare.net
Other Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy help identify functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. nih.govrsc.org
Together, these integrated chromatographic and spectroscopic strategies provide the definitive analytical evidence for the presence and structure of this compound in a sample. mdpi.comdatanose.nljscimedcentral.com
| Technique | Abbreviation | Primary Application in this compound Research | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Separation and purification from complex natural extracts. | setu.ie |
| Nuclear Magnetic Resonance | NMR | Complete structural elucidation and stereochemical determination. | rsc.orgmdpi.com |
| Mass Spectrometry | MS | Determination of exact molecular weight and elemental formula. | slideshare.net |
| Infrared Spectroscopy | IR | Identification of chemical functional groups. | nih.gov |
Computational Chemistry and Cheminformatics for Mechanism Prediction and SAR
Computational approaches are increasingly used to predict how a molecule like this compound might interact with biological systems, guiding further experimental work. These in-silico methods can screen potential protein targets, predict binding modes, and provide a systems-level view of a compound's potential effects.
Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein of known three-dimensional structure. ijpsjournal.comijpras.com For this compound, molecular docking can be used to perform virtual screening against libraries of potential protein targets to identify those with which it might bind most strongly. cam.ac.uk For example, this compound has been evaluated in computational studies alongside other compounds to investigate potential interactions with enzymatic targets like xanthine (B1682287) oxidase. researchgate.net The process involves generating multiple possible binding poses of the ligand in the protein's active site and then using a scoring function to rank them, providing hypotheses about its mechanism of action that can be tested experimentally. ijpsjournal.comresearchgate.net
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of a potential interaction, MD simulations can model the behavior of the protein-ligand complex over time. This method simulates the motions of atoms and molecules, providing insights into the stability of the predicted binding pose and revealing conformational changes in the protein or ligand that may occur upon binding. Although specific MD studies on this compound are not prominent in the literature, this technique represents a valuable next step after docking to validate and refine the predicted binding interactions.
Network pharmacology is an approach that integrates data from systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drug compounds and biological systems. frontiersin.orgscribd.com This methodology is particularly well-suited for studying compounds from traditional medicines, which often act on multiple targets simultaneously.
| Compound Group | Predicted Target/Pathway | Associated Condition | Methodology | Reference |
|---|---|---|---|---|
| Isofutoquinol A, Futoquinol (B42592), Hancinone C | TLR4/NF-κB/COX-2 signaling pathway | Ulcerative Colitis | Network Pharmacology & Experimental Validation | nih.gov |
| General Compounds in Herbal Formulas | PI3K/Akt signaling pathway | Type 2 Diabetes | Network Pharmacology | slideshare.net |
| General Compounds in Herbal Formulas | AKT1, TNF, IL6, EGFR, STAT3 | Glaucoma | Network Pharmacology & Molecular Docking | frontiersin.org |
Future Perspectives and Research Frontiers
Elucidation of Novel Biological Activities and Mechanisms
While Isofutoquinol B has been identified in plant species such as Piper futokadsura, extensive research into its specific biological activities and mechanisms of action is still in its nascent stages. researchgate.netscribd.com Future investigations are anticipated to explore a wide spectrum of potential therapeutic properties. The structural characteristics of this compound suggest that it may exhibit biological activities similar to other neolignans, which are known for their anti-inflammatory and neuroprotective properties. researchgate.net
Key areas for future research will likely include:
Screening for Pharmacological Effects: Comprehensive screening of this compound against a diverse range of biological targets to identify potential therapeutic applications.
Mechanism of Action Studies: In-depth studies to understand how this compound interacts with cellular and molecular pathways to exert its biological effects. This would involve identifying its protein targets and elucidating the downstream signaling cascades.
Development of New Synthetic Strategies
The total synthesis of this compound, along with its related compounds Isofutoquinol A, Futoquinol (B42592), and Isodihydrofutoquinol A, was reported by Shizuri, Nakamura, and Yamamura. naist.jp This foundational work provides a basis for the development of new and more efficient synthetic strategies.
Future research in this area could focus on:
Improving Synthetic Efficiency: Developing novel synthetic routes that are more concise, higher-yielding, and environmentally friendly.
Analog Synthesis: Creating a library of this compound analogs with modified chemical structures. This would be instrumental in structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity and to optimize potency and selectivity.
Advanced Biosynthetic Pathway Engineering
The biosynthesis of this compound in its natural plant source has not yet been fully elucidated. Understanding the enzymatic reactions and genetic pathways responsible for its formation is a crucial frontier for future research.
Advancements in this field could enable:
Heterologous Production: Engineering microorganisms like yeast or bacteria to produce this compound. This would provide a sustainable and scalable source of the compound for research and potential commercial applications, overcoming the limitations of extraction from natural sources.
Pathway Optimization: Modifying the biosynthetic pathway to increase the yield of this compound or to produce novel, structurally related compounds with potentially enhanced biological activities.
Integration of Multi-Omics Data for Systems-Level Understanding
A systems biology approach, integrating various "omics" data, will be pivotal in gaining a comprehensive understanding of this compound. This involves combining genomics, transcriptomics, proteomics, and metabolomics data to create a holistic picture of the compound's effects on biological systems.
Future research directions include:
Target Identification and Validation: Utilizing multi-omics data to identify the molecular targets of this compound and to understand its mechanism of action in a broader biological context.
Biomarker Discovery: Identifying biomarkers that can predict the response to this compound, which would be essential for any future clinical development.
Network Pharmacology: Constructing interaction networks to visualize the complex interplay between this compound, its targets, and the associated biological pathways. This can help in understanding the polypharmacological effects of the compound and in predicting potential off-target effects. nih.gov
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating and characterizing Isofutoquinol B from natural sources?
- Methodology : Use chromatographic techniques (e.g., HPLC, TLC) paired with spectroscopic methods (NMR, MS) for isolation and structural elucidation. Ensure purity validation via melting point analysis and comparative spectral data against known standards. For reproducibility, document solvent systems, column parameters, and detection wavelengths in detail .
- Data Interpretation : Cross-reference spectral data with published libraries to confirm identity. Discrepancies in peak assignments should prompt re-isolation or alternative derivatization approaches .
Q. How can researchers design preliminary assays to evaluate this compound’s bioactivity?
- Methodology : Employ cell-based assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (positive/negative, solvent-only). Use dose-response curves to determine IC50 values. Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives .
- Statistical Considerations : Apply ANOVA or t-tests to assess significance, ensuring sample sizes are justified via power analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., assay conditions, compound purity) . Perform meta-analysis if sufficient homogeneity exists in datasets. For lab-based reconciliation, replicate conflicting experiments under standardized protocols .
- Critical Analysis : Scrutinize raw data (e.g., dose ranges, solvent effects) and publication biases (e.g., selective reporting of positive results) .
Q. How can computational modeling optimize this compound’s structure for enhanced target binding?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases, receptors). Validate predictions with MD simulations (GROMACS) to assess stability. Synthesize and test analogs with modified functional groups (e.g., hydroxyl → methoxy) to validate computational insights .
- Data Integration : Cross-correlate in silico results with experimental SAR (structure-activity relationship) data to refine models .
Q. What experimental designs are suitable for elucidating this compound’s metabolic pathways in vivo?
- Methodology : Use radiolabeled isotopes (e.g., ¹⁴C) or stable isotopes (¹³C) in animal models, followed by LC-MS/MS to identify metabolites. Include control groups to distinguish endogenous compounds from this compound-derived metabolites .
- Ethical Compliance : Adhere to IACUC protocols for animal studies and ensure metabolite identification aligns with FDA guidelines for preclinical data .
Methodological Frameworks
Q. How to formulate a hypothesis-driven research question on this compound’s mechanism of action?
- Framework : Apply the PICOT framework (Population: target cells/organisms; Intervention: this compound dosage; Comparison: untreated/control compounds; Outcome: measurable bioactivity; Time: exposure duration). For example: “Does this compound (10–100 μM) reduce TNF-α secretion in macrophages compared to dexamethasone over 24 hours?” .
- Feasibility Check : Pilot studies must confirm compound stability under assay conditions to avoid confounding results .
Q. What criteria ensure rigorous peer review of this compound-related manuscripts?
- Checklist :
- Reproducibility : Verify experimental details (e.g., synthetic steps, spectral parameters) are fully disclosed .
- Data Integrity : Confirm statistical methods are appropriate and raw data are accessible .
- Conflict Resolution : Address contradictory findings via sensitivity analysis or expanded datasets .
Data Presentation and Validation
Q. How should researchers present complex spectral data for this compound derivatives in publications?
- Guidelines : Include annotated spectra (¹H/¹³C NMR, HRMS) in supplementary materials with peak assignments. Use tables to summarize key shifts (δ ppm) and coupling constants (J values). For novel compounds, provide elemental analysis data (C, H, N) .
Q. What validation steps are critical when reporting this compound’s novel biological targets?
- Steps :
Confirm target engagement via biophysical methods (SPR, ITC).
Use genetic knockdown/knockout models to assess phenotypic consistency.
Cross-validate with orthogonal assays (e.g., Western blot for protein expression changes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
